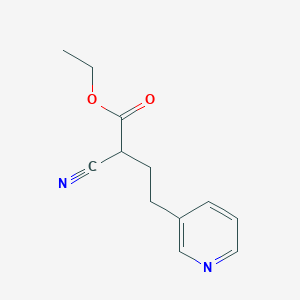

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate

Description

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate is a structurally complex ester characterized by a cyano (-CN) group at the 2-position and a pyridin-3-yl aromatic ring at the 4-position of its butanoate backbone. This combination of functional groups imparts unique physicochemical properties, distinguishing it from simpler aliphatic or aromatic esters.

Properties

IUPAC Name |

ethyl 2-cyano-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)11(8-13)6-5-10-4-3-7-14-9-10/h3-4,7,9,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLATHLCIOXLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CN=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s cyano and pyridine groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-cyano-4-(pyridin-3-yl)butanoate with Related Esters

Key Findings:

Volatility and Stability: this compound is expected to exhibit lower volatility than aliphatic esters (e.g., ethyl hexanoate or isoamyl acetate) due to its higher molecular weight, aromatic pyridine ring, and polar cyano group. This aligns with trends observed in ethyl octanoate, which persists through multiple washings due to reduced volatility .

Aroma and Sensory Impact: Unlike ethyl hexanoate or isoamyl acetate, which contribute fruity notes in cheeses and passion fruit , the cyano and pyridinyl groups in the target compound likely preclude significant aroma contributions. These groups may introduce bitterness or other non-fruity characteristics, though empirical data are lacking.

This contrasts with ethyl benzoate, which balances aromatic and ester properties for moderate polarity.

Applications: While aliphatic esters dominate flavor and fragrance industries , this compound’s complex structure suggests niche roles in drug synthesis or as a ligand in coordination chemistry.

Biological Activity

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial and potential therapeutic properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 1540848-16-5

This compound features a cyano group and a pyridine ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, comparable to established antibiotics like ampicillin .

Antiviral Properties

Emerging studies have also highlighted the antiviral potential of this compound. Preliminary data suggest that it may inhibit viral replication in certain cell lines, although specific mechanisms remain to be fully elucidated. The interaction of the cyano and pyridine groups with viral proteins is hypothesized to play a role in its antiviral efficacy .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Interaction with specific receptors or signaling pathways in host cells could enhance its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Antiviral Study :

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves:

- Reagents : Ethyl cyanoacetate and 3-pyridinecarboxaldehyde.

- Catalyst : Sodium ethoxide as a base.

- Conditions : The reaction is typically conducted under reflux conditions.

This method allows for efficient production of the compound suitable for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.